6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is an organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound features a trifluoromethyl group, which significantly influences its chemical properties and biological activities. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic molecules, making them suitable candidates for various applications in medicinal chemistry and agrochemicals.
This compound can be classified under heterocyclic compounds due to its structure containing a thiazole ring fused with a benzene ring. It is particularly notable for its potential applications in pharmaceuticals, where it may act as a scaffold for drug development. The trifluoromethyl group is known to impart unique electronic properties, which can enhance the biological activity of the compound.
The synthesis of 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one typically involves several steps, which may include:
These reactions typically require careful control of conditions such as temperature, pressure, and reaction time to achieve optimal yields and purities.
The molecular formula for 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is . Its structure can be described as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into bond angles and distances that are crucial for understanding reactivity.
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one can participate in various chemical reactions:
The mechanism of action for compounds like 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one often involves:
The physical properties of 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one include:
Chemical properties include:
The applications of 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one span various fields:
Nucleophilic substitution reactions enable precise modifications at the C2, C6, and N1 positions of the benzothiazolone core. For 6-(trifluoromethyl)benzo[d]thiazol-2(3H)-one (CAS: 898748-27-1), the electron-withdrawing trifluoromethyl group at C6 enhances electrophilicity at adjacent sites, facilitating regioselective substitutions. Key methodologies include:
Table 1: Nucleophilic Substitution Strategies for 6-(Trifluoromethyl)benzothiazolone Synthesis
Method | Catalyst/Reagent | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Oxidative Cyclization | RuCl₃/[bmim]PF₆ | 43–88 | 0.5–6 hours | High regioselectivity with EWGs |
Nanoparticle Catalysis | Nano-CeO₂ (5 mol%) | 76–96 | 20–30 minutes | Aqueous media, room temperature |
Ionogel-Mediated | Nanorod ionogel | 84–95 | 10–25 minutes | Solvent-free, recyclable catalyst |
Bromination at C4/C5 of the benzothiazolone core generates versatile intermediates for cross-coupling reactions. The trifluoromethyl group’s ortho-directing effect promotes regioselective bromination:
Table 2: Key Brominated Intermediates and Derived Compounds
Intermediate | Coupling Partner | Product | Yield (%) |
---|---|---|---|
6-(Trifluoromethyl)-4-bromobenzo[d]thiazol-2(3H)-one | Phenylboronic acid | N-(6-(Phenyl)benzo[d]thiazol-2-yl)acetamide | 80 |
6-(Trifluoromethyl)-4-bromobenzo[d]thiazol-2(3H)-one | 4-Methylphenylboronic acid | N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide | 85 |
6-(Trifluoromethyl)-4,7-dibromobenzo[d]thiazol-2(3H)-one | 4-Cyanophenylboronic ester | N-(6-(4-Cyanophenyl)benzo[d]thiazol-2-yl)acetamide | 83 |
Hybridization of the 6-(trifluoromethyl)benzothiazolone scaffold with pharmacophores like quinoline or urea enhances target affinity and bioactivity:
Table 3: Bioactive Hybrid Derivatives of 6-(Trifluoromethyl)benzothiazolone
Hybrid Structure | Biological Activity | Key Interaction | Efficacy |
---|---|---|---|
(Z)-1-(Benzothiazol-2-yl)-2-(thiazolidine-4-one) hydrazine | Antimycobacterial (DprE1 inhibition) | H-bond with Ser228 (2.35 Å); π-π stacking with His137 | IC₅₀: 46.1 mg kg⁻¹ |
Triazolobenzothiazole-sulfonyl derivative | Antimitotic | Tubulin binding | 70% inhibition at 10 μM |
Benzothiazole-coumarin conjugate | Antifungal | Ergosterol biosynthesis disruption | MIC: 8 μg/mL (C. albicans) |
Computational methods rationalize the role of the trifluoromethyl group in bioactivity and optimize derivative design:
Table 4: Computational Parameters for Urease Inhibition by Benzothiazole Derivatives
Compound | Binding Energy (kcal/mol) | Inhibition Constant (μM) | H-Bond Interactions | IC₅₀ (μg/mL) |
---|---|---|---|---|
N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide | −9.2 | 0.15 | 7 | 16.5 |
N-(6-(4-Cyanophenyl)benzo[d]thiazol-2-yl)acetamide | −8.7 | 0.42 | 5 | 18.4 |
N-(6-Phenylbenzo[d]thiazol-2-yl)acetamide | −8.5 | 0.58 | 4 | 18.6 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1